molecular formula C14H22Cl2N6O B1448301 1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride CAS No. 1351646-86-0

1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride

Cat. No.: B1448301
CAS No.: 1351646-86-0
M. Wt: 361.3 g/mol
InChI Key: HBWDYBQGTVVPMP-UHFFFAOYSA-N
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Description

1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring, a tetrazole moiety, and an ethoxyphenyl group, making it a unique and versatile molecule. It is often used in the synthesis of pharmaceuticals and other bioactive molecules due to its structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and solid-phase synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonium salts, azides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine or tetrazole rings .

Scientific Research Applications

1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and interactions due to its bioactive properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride is unique due to its combination of a tetrazole ring, piperazine ring, and ethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O.2ClH/c1-2-21-13-5-3-12(4-6-13)20-14(16-17-18-20)11-19-9-7-15-8-10-19;;/h3-6,15H,2,7-11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWDYBQGTVVPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCNCC3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 2
1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
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1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
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1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
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1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride
Reactant of Route 6
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1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride

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